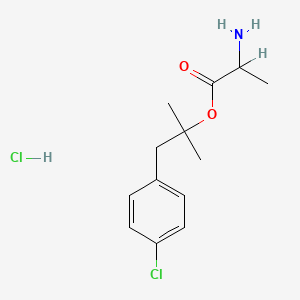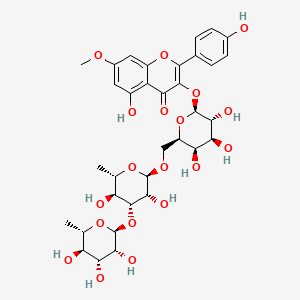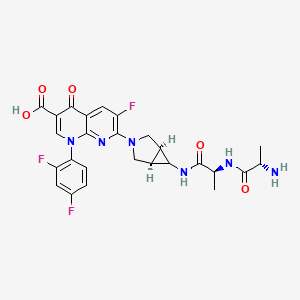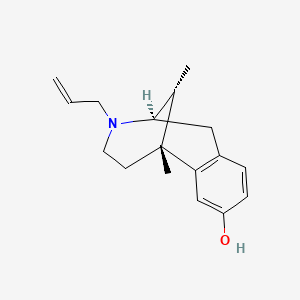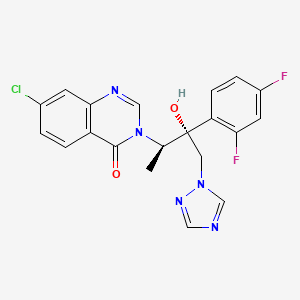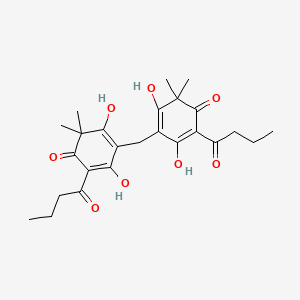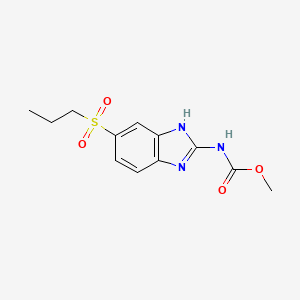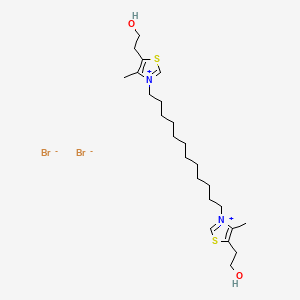
精氨酸-甘氨酸-天冬氨酸
描述
Arginyl-glycyl-aspartic acid (RGD) is a tripeptide composed of L-arginine, glycine, and L-aspartic acid . The sequence is a common element in cellular recognition . The RGD motif was initially identified in fibronectin as the sequence motif that mediates cell attachment .
Synthesis Analysis
One study discusses the synthesis of uniform and stable one-dimensional CdTe nanostructures in aqueous solution using a cyclic RGD peptide as the ligand . This suggests that RGD can be used in the synthesis of nanostructures, indicating its potential in nanotechnology applications.Molecular Structure Analysis
The empirical formula of RGD is C12H22N6O6, and it has a molecular weight of 346.34 . The InChI string is1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 . Chemical Reactions Analysis
While specific chemical reactions involving RGD are not detailed in the search results, it’s known that RGD plays a crucial role in cell adhesion, which involves complex biochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of RGD include its empirical formula (C12H22N6O6), molecular weight (346.34), and its role as an integrin binding site .科学研究应用
Cancer Therapy Targeting
RGD peptide has been extensively studied for its role in cancer therapy due to its ability to target integrin receptors, which are overexpressed in various tumor cells. RGD-modified liposomes, polymeric nanoparticles, and inorganic nanocarriers have been employed to enhance the direct targeting ability of drugs to cancerous tissues, improving the efficacy of treatments .
Drug Delivery Systems
The RGD peptide is used as a ligand to improve the specificity and efficiency of drug delivery systems. By modifying nanocarriers with RGD peptides, researchers aim to increase the accumulation of drugs at tumor sites, thereby reducing side effects and improving therapeutic outcomes .
Tissue Engineering
In tissue engineering, RGD peptides facilitate cell attachment and proliferation by mimicking cell adhesion sites. They are used to modify hydrogels and other scaffolds to improve their biocompatibility and functionality, aiding in tissue regeneration .
Diagnostic Imaging
RGD peptides are also utilized in diagnostic imaging as they can be conjugated with imaging agents to target integrin receptors. This targeted approach allows for enhanced visualization of tumor angiogenesis and metastasis, aiding in early diagnosis and treatment planning .
Supramolecular Hydrogels
The conjugation of RGD peptides with nucleobases and glucosamine leads to the formation of supramolecular hydrogelators that self-assemble into nanofibers/hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering due to their biostability and biocompatibility .
Textile Functionalization
RGD peptides have been used in textile fabrication to create functionalized fabrics that can interact with biological systems. This application includes creating materials that can support cell adhesion and growth, potentially useful for medical implants or wound dressings .
作用机制
Target of Action
Arginyl-glycyl-aspartic acid (RGD) is a peptide motif that plays a crucial role in cell adhesion to the extracellular matrix (ECM) . The primary targets of RGD are cell adhesion proteins called integrins . These integrins recognize and bind to the RGD sequence, which is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and several other adhesive extracellular matrix proteins .
Mode of Action
RGD interacts with its targets, the integrins, by binding to them . This binding results in enhanced cell attachment . The RGD motif is presented in slightly different ways in different proteins, allowing the many RGD-binding integrins to selectively distinguish individual adhesion proteins .
Biochemical Pathways
The binding of RGD to integrins affects various biochemical pathways. For instance, it has been found that eight members of the integrin family (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, αIIIbβ3, α5β1, and α8β1) all recognize the amino acid binding pattern Arg-Gly-Asp (RGD) in their endogenous ligands . This interaction influences the downstream effects of these pathways, including cell adhesion and migration .
Pharmacokinetics
The pharmacokinetics of RGD can be influenced by its formulation. For example, RGD peptide-based ionizable lipids can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . These RGD-LNPs have been shown to have effective mRNA encapsulation and transfection .
Result of Action
The binding of RGD to integrins results in enhanced cell attachment . This can have various molecular and cellular effects. For example, modifying a titanium implant surface with a protein containing RGD improved bone mineralization and implant integration and prevented failure of the prosthetic .
Action Environment
The action, efficacy, and stability of RGD can be influenced by various environmental factors. For instance, the cellular uptake of RGD-LNPs was found to be reversed in the presence of soluble RGD, supporting the hypothesis that this improved uptake is RGD-dependent .
未来方向
RGD has been used in various research and applications. For instance, it has been used in the synthesis of nanostructures , and it functions as a brain tumor targeting ligand . One study evaluated the antimicrobial, antibiofilm, and anticancer potentials of Glycyl-Arginine and Lysyl-Aspartic acid dipeptides . These findings suggest that RGD and similar peptides have potential in a range of future applications, from nanotechnology to medicine .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




